2-Bromo-2,2-difluoro-1-piperidino-1-ethanone
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Overview
Description
2-Bromo-2,2-difluoro-1-piperidino-1-ethanone is a chemical compound with the molecular formula C7H10BrF2NO and a molecular weight of 242.06 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone typically involves the reaction of 2,2-difluoro-1-piperidino-1-ethanone with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-1-piperidino-1-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,2-difluoro-1-piperidino-1-ethanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-2,2-difluoro-1-piperidino-1-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-piperidino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The piperidino group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,2-difluoro-1-phenylethanone: Similar structure but with a phenyl group instead of a piperidino group.
2-Chloro-2,2-difluoro-1-piperidino-1-ethanone: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-2,2-difluoro-1-morpholino-1-ethanone: Similar structure but with a morpholino group instead of a piperidino group.
Uniqueness
2-Bromo-2,2-difluoro-1-piperidino-1-ethanone is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical reactivity and biological activity. The presence of the piperidino group also differentiates it from other similar compounds by enhancing its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
2-bromo-2,2-difluoro-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHFGULCWQURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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